molecular formula C6H5BBrNO4 B1272631 4-Bromo-3-nitrophenylboronic acid CAS No. 74386-13-3

4-Bromo-3-nitrophenylboronic acid

Cat. No. B1272631
CAS RN: 74386-13-3
M. Wt: 245.83 g/mol
InChI Key: ACFLUOVNZOLXAZ-UHFFFAOYSA-N
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Description

4-Bromo-3-nitrophenylboronic acid is a compound that can be synthesized through various chemical reactions and has potential applications in different fields such as medicine and agriculture. The compound is characterized by the presence of a bromo group and a nitro group attached to a phenyl ring which is also bonded to a boronic acid group. This structure allows for the compound to participate in a variety of chemical reactions, including those that form Schiff bases and polymorphs, as well as reactions with amines that can lead to rearrangements.

Synthesis Analysis

The synthesis of related compounds has been reported using different methods. For instance, a Schiff base compound was synthesized through a condensation reaction of 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde using a solvent-free mechanochemical green grinding method, which is considered environmentally friendly . Another synthesis approach involved a hydrothermal reaction to prepare polymorphs of a related compound, (3-nitro-4-bromophenyl)acetic acid . Additionally, a compound with a similar bromo and nitro substitution pattern was synthesized from 4-bromo-2-fluorobenzonitrile through a series of reactions including a Grignard reaction, protection, and substitution steps .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques and X-ray diffraction. For example, the Schiff base compound mentioned earlier was obtained as bright red crystals and its structure was confirmed by XRD, IR, MS, and NMR spectroscopy . The crystal structure of another related compound was determined to be monoclinic with specific cell parameters . The importance of hydrogen bonding and π-π stacking interactions in the assembly of small molecules into dipolymers was highlighted in the study of polymorphs .

Chemical Reactions Analysis

The reactivity of compounds with similar substitution patterns has been explored in various studies. Aromatic nucleophilic substitution reactions with amines have been reported, leading to unexpected rearrangements and the formation of isomers . The stability of a bioactive nitrocompound under different conditions was investigated using HPLC-UV, revealing that the compound was more labile in acid and alkaline conditions, leading to the formation of a major degradation product .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized through different analytical methods. The vibrational spectra of 4-chloro- and 4-bromophenylboronic acids were studied using Fourier transform Raman and infrared spectroscopy, and the results were supported by density functional theory calculations . The stability-indicating assay for a bioactive nitrocompound provided insights into its stability and selectivity under various conditions .

Scientific Research Applications

Synthesis Methods

4-Bromo-3-nitrophenylboronic acid is used in various synthesis methods. Collibee and Yu (2005) described the synthesis of ortho-nitrophenylboronic acids with functional groups like cyano, nitro, halo, and others via I–Mg exchange and quenching with trimethyl borate, demonstrating the versatility of these compounds in chemical synthesis (Collibee & Yu, 2005).

Safety And Hazards

“4-Bromo-3-nitrophenylboronic acid” is classified as harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas, or vapors, and avoiding contact with skin and eyes .

Future Directions

The future directions of “4-Bromo-3-nitrophenylboronic acid” could involve further exploration of its use in Suzuki reactions and other types of cross-coupling reactions. Its inhibitory effects on porcine pancreatic lipase and serum cholinesterase activity in horses could also be a subject of future research.

properties

IUPAC Name

(4-bromo-3-nitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrNO4/c8-5-2-1-4(7(10)11)3-6(5)9(12)13/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFLUOVNZOLXAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)Br)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80378774
Record name 4-BROMO-3-NITROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-nitrophenylboronic acid

CAS RN

74386-13-3
Record name 4-BROMO-3-NITROPHENYLBORONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80378774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Faury, F Dumur, S Clair, M Abel, L Porte, D Gigmes - CrystEngComm, 2013 - pubs.rsc.org
A series of substituted 1,4-benzenediboronic acids (BDBA) was synthesized and their thermal properties investigated. Two diboronic acids were studied as building-blocks for covalent …
Number of citations: 27 pubs.rsc.org

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